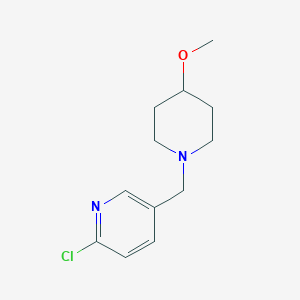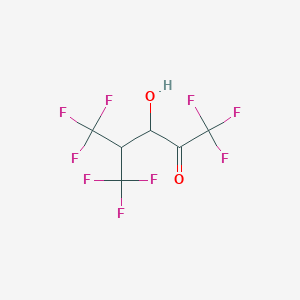![molecular formula C17H16ClFN2O B12084854 (4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C17H16ClFN2O It is characterized by the presence of a biphenyl core substituted with chloro and fluoro groups, and a piperazine moiety attached via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-fluorophenylboronic acid in the presence of a palladium catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the biphenyl intermediate with piperazine in the presence of a suitable base, such as potassium carbonate.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage by reacting the piperazine-substituted biphenyl with a suitable carbonyl source, such as phosgene or a chloroformate derivative.
Industrial Production Methods
Industrial production methods for (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst loading, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chloro and fluoro groups on the biphenyl core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-fluoro-1,1’-biphenyl): Similar biphenyl core but lacks the piperazine moiety.
(4-(3-Chlorobenzyl)-1-piperazinyl](2-fluorophenyl)methanone): Similar structure but with different substitution patterns on the biphenyl core.
Uniqueness
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone is unique due to the specific combination of chloro and fluoro substituents on the biphenyl core and the presence of a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C17H16ClFN2O |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
[4-(4-chloro-2-fluorophenyl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-15(16(19)11-14)12-1-3-13(4-2-12)17(22)21-9-7-20-8-10-21/h1-6,11,20H,7-10H2 |
InChI-Schlüssel |
FTFXDJKZPLFQJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)



![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)

![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)





![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

